molecular formula C12H16FNO B12451215 (3R,4R)-1-benzyl-4-fluoropiperidin-3-ol

(3R,4R)-1-benzyl-4-fluoropiperidin-3-ol

Cat. No.: B12451215
M. Wt: 209.26 g/mol
InChI Key: GGXXTHAKPKIUMB-VXGBXAGGSA-N
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Description

(3R,4R)-1-benzyl-4-fluoropiperidin-3-ol is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a fluorine atom, and a piperidin-3-ol moiety. The stereochemistry of the compound, denoted by (3R,4R), indicates the specific spatial arrangement of its atoms, which is crucial for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-benzyl-4-fluoropiperidin-3-ol typically involves several steps, starting from readily available precursors. One common method involves the use of chiral catalysts to induce the desired stereochemistry. For instance, the synthesis may begin with the preparation of a chiral intermediate, which is then subjected to fluorination and benzylation reactions under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs scalable processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-benzyl-4-fluoropiperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can produce a variety of halogenated derivatives .

Mechanism of Action

The mechanism of action of (3R,4R)-1-benzyl-4-fluoropiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-1-benzyl-4-fluoropiperidin-3-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to certain targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

(3R,4R)-1-benzyl-4-fluoropiperidin-3-ol

InChI

InChI=1S/C12H16FNO/c13-11-6-7-14(9-12(11)15)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2/t11-,12-/m1/s1

InChI Key

GGXXTHAKPKIUMB-VXGBXAGGSA-N

Isomeric SMILES

C1CN(C[C@H]([C@@H]1F)O)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC(C1F)O)CC2=CC=CC=C2

Origin of Product

United States

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